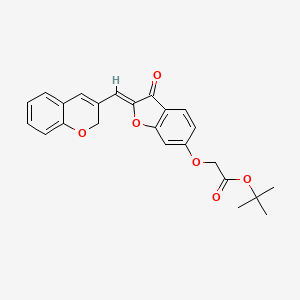

![molecular formula C6H4IN3O B2499521 3-碘-5H-吡唑并[1,5-a]嘧啶-4-酮 CAS No. 2402828-83-3](/img/structure/B2499521.png)

3-碘-5H-吡唑并[1,5-a]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

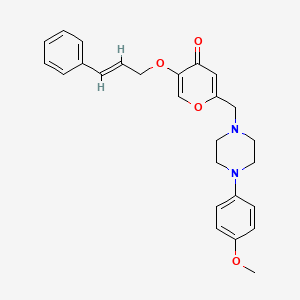

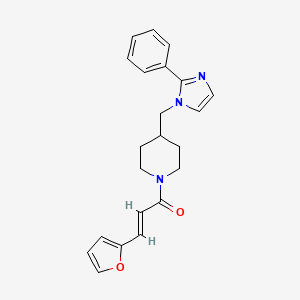

“3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one” is a chemical compound with the CAS Number: 2241140-25-8 . It is also known as "1-{3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one" .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives involves starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives . Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were then reacted with different amine derivatives using Cs2CO3 in methanol .Molecular Structure Analysis

The molecular structure of “3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one” is represented by the Inchi Code: 1S/C6H4IN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h1-3H, (H,8,11) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives include the reaction of N-propargylated C-3 substituted pyrazoles with different amine derivatives .Physical And Chemical Properties Analysis

The compound “3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one” has a molecular weight of 261.02 . It is a powder and is stored at a temperature of 4 degrees Celsius .科学研究应用

Antiproliferative Effects on Lung Adenocarcinoma Cell Line

Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives have been found to have antiproliferative effects on the A549 cell line, which is a KRAS mutant lung adenocarcinoma cell line . The structure–activity relationship (SAR) study revealed that an amide group with a long alkyl chain and benzene ring with a p -CF3 group could be important for efficiency .

Synthesis of Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates

The compound reacts regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd (dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates .

Synthesis of Corresponding Carboxylic Acids

The methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates were transformed into the corresponding carboxylic acids by alkaline hydrolysis .

Role as Basic Substrates for Various Synthetic Transformations

Pyrazolo[1,5-a]pyrazin-4(5H)-ones are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds .

Synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium Energetic Ionic Compounds

The compound can be used in the synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds which show good detonation performances and low sensitivities .

Role in the Design of New Synthetic Platforms

The compound can be used in the design of new synthetic platforms with potential significance in combinatorial and medicinal chemistry .

未来方向

The future directions for the study and application of “3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one” and its derivatives could involve further exploration of their antiproliferative effects on lung adenocarcinoma cell lines . Additionally, their potential applications in optical technologies due to their tunable photophysical properties could be investigated .

属性

IUPAC Name |

3-iodo-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h1-3H,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBFERIRRRENMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)I)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

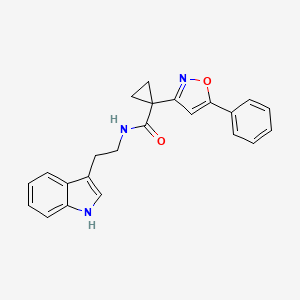

![(E)-N-(1,3-benzothiazol-2-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2499439.png)

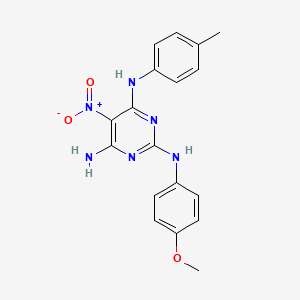

![(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)but-2-enamide](/img/structure/B2499451.png)

![1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2499459.png)

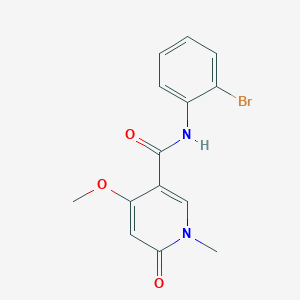

![2-(2-chloro-6-fluorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2499461.png)